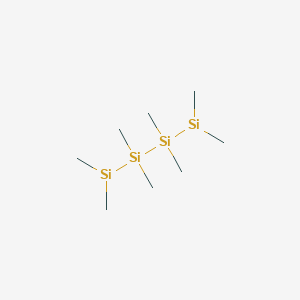
CID 15254708
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 15254708” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 15254708 involves specific organic reactions under controlled conditions. The detailed synthetic route and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation might involve the use of organic amines, dianhydrides, and solvents, followed by stirring and reacting under specific conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions: CID 15254708 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction’s outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could result in various substituted products .
Scientific Research Applications
CID 15254708 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate biochemical pathways and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 15254708 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biochemical effects, depending on the compound’s structure and the biological system it is applied to. Detailed studies on its mechanism of action would involve molecular docking, pharmacodynamics, and experimental validation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 15254708 can be identified using databases like PubChem, which provide information on structurally related molecules. These similar compounds might share common functional groups or structural motifs .
Uniqueness: this compound stands out due to its unique chemical structure and properties, which differentiate it from other similar compounds. This uniqueness can be attributed to specific functional groups, stereochemistry, or other molecular features that confer distinct reactivity and applications.
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique properties, diverse chemical reactions, and wide range of applications make it a valuable subject of study
Properties
Molecular Formula |
C8H24Si4 |
|---|---|
Molecular Weight |
232.62 g/mol |
InChI |
InChI=1S/C8H24Si4/c1-9(2)11(5,6)12(7,8)10(3)4/h1-8H3 |
InChI Key |
VRMHDSFXLPNGEA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)[Si](C)(C)[Si](C)(C)[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















